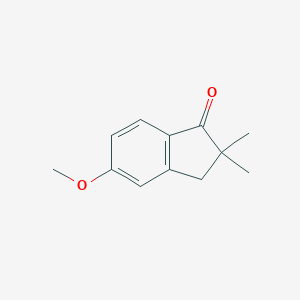












|
REACTION_CXSMILES
|
C[C:2](C)([O-:4])C.[K+].COC1C=[C:11]2[C:15](=[CH:16]C=1)[C:14](=[O:18])CC2.CI.[Cl-].[NH4+].[C:23]1([CH3:29])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>C(O)(C)(C)C.C(OCC)(=O)C>[CH3:2][O:4][C:25]1[CH:24]=[C:23]2[C:28](=[CH:27][CH:26]=1)[C:14](=[O:18])[C:15]([CH3:16])([CH3:11])[CH2:29]2 |f:0.1,4.5|
|


|
Name
|
|
|
Quantity
|
7.78 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
66.3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C2CCC(C2=CC1)=O
|
|
Name
|
|
|
Quantity
|
170 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
4.79 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added dropwise to the reaction solution at room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
so as to separate an organic layer
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was then dried over anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
After the organic layer had been filtered through celite
|
|
Type
|
CUSTOM
|
|
Details
|
the drying agent was removed by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
Thereafter, the organic layer was concentrated under a reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (hexane/ethyl acetate)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C2CC(C(C2=CC1)=O)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.08 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |